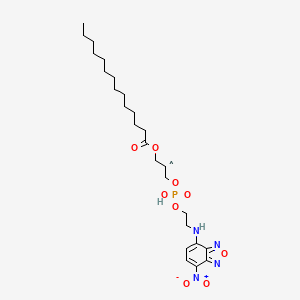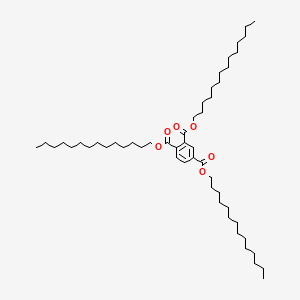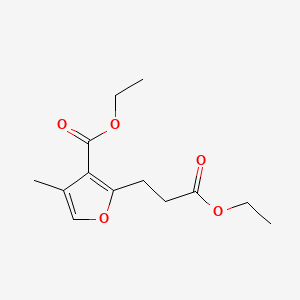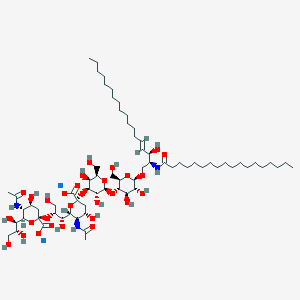
1 2-Dimyristoyl-SN-glycero-3-phosphoetha
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimyristoyl-SN-glycero-3-phosphoetha is a synthetic phospholipid . It is a phospholipid molecule with a phosphate polar head connected to two non-polar lipids (myristic acid) by a glycerol molecule . It contains the long-chain (14:0) myristic acid inserted at the sn-1 and sn-2 positions .
Molecular Structure Analysis
The molecular structure of 1,2-Dimyristoyl-SN-glycero-3-phosphoetha is represented by the empirical formula C36H72NO8P . It has a molecular weight of 677.93 .Physical And Chemical Properties Analysis
1,2-Dimyristoyl-SN-glycero-3-phosphoetha is a powder form phosphoglyceride . It is stored at a temperature of -20°C .Applications De Recherche Scientifique
Cholesterol's Condensing Effect : DMPE is used in experiments to understand the condensing mechanism of cholesterol in phospholipid bilayers. Studies reveal how phospholipids like DMPE interact with cholesterol and other sterols, leading to tight packing and hydrophobic contacts in lipid membranes (Cao, Tokutake, & Regen, 2003).
Behavior in Fluid Phospholipid Bilayers : Research on DMPE includes its influence on the mixing behavior of phospholipids in fluid bilayers. This understanding is crucial for insights into membrane dynamics and properties (Shibakami, Inagaki, & Regen, 1997).
Model Membranes Study : DMPE is used in calorimetric studies of model membranes. These studies help understand lipid miscibility and behavior in different states, such as the liquid-crystalline state and the gel-state bilayer (Lin, Li, Brumbaugh, & Huang, 1995).
Gene Delivery Applications : Investigations into binary lipid mixtures of DMPE with other phospholipids are conducted to understand their suitability for gene delivery. This research includes characterizing lipid mixtures' properties and their potential in DNA transfer and transfection in cell culture (Wölk et al., 2015).
Magnetic Aligning of Bicellar Disks : DMPE is used to study magnetic aligning in bicellar disks, providing insights into the structural changes and dynamics of phospholipid mixtures under magnetic fields (Liebi et al., 2012).
Interactions with Gemini Amphiphilic Pseudopeptides : Research on the interaction of DMPE with gemini amphiphilic pseudopeptides (GAPs) aids in understanding their effects on lipid membranes. This research has implications for biomedical applications like drug delivery and transfection (Rubio-Magnieto et al., 2013).
Mécanisme D'action
Orientations Futures
1,2-Dimyristoyl-SN-glycero-3-phosphoetha has potential applications in drug delivery or activating neuron membrane channels . It promotes the adhesion of nanoparticles to bio-membranes and transport in rat brain . These characteristics of iron oxide nanoparticles that are modified by phospholipids lead to potential applications in neurotherapy and drug delivery .
Propriétés
InChI |
InChI=1S/C25H40N4O9P/c1-2-3-4-5-6-7-8-9-10-11-12-14-23(30)35-18-13-19-36-39(33,34)37-20-17-26-21-15-16-22(29(31)32)25-24(21)27-38-28-25/h13,15-16,26H,2-12,14,17-20H2,1H3,(H,33,34) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLWLXFARIEKPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC[CH]COP(=O)(O)OCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N4O9P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1 2-Dimyristoyl-SN-glycero-3-phosphoetha | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(6-acetyl-2-naphthalenyl)amino]Alanine](/img/structure/B570635.png)



![5-[4-(4-Cyanobut-1-yn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-4-methyl-1H-pyrazole-3-carboxamide](/img/structure/B570646.png)

![Pyrimido[1,2-a]azepinium, 2,3,4,6,7,8,9,10-octahydro-1-(phenylmethyl)-, tetraphenylborate(1-)](/img/structure/B570648.png)
